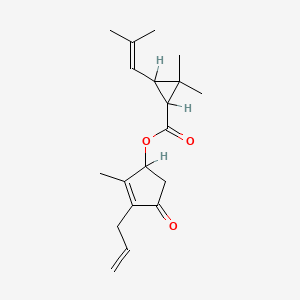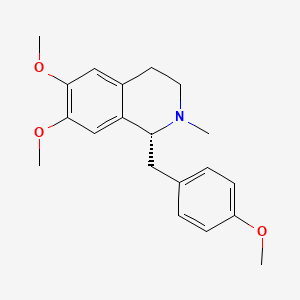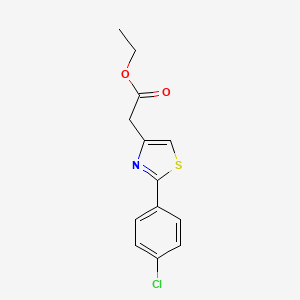
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
概要
説明
Synthesis Analysis
The synthesis of ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate involves efficient methods yielding novel compounds. A study describes the synthesis of related ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines, using ethyl chloroacetate as an alkylating agent and NaH as a base in THF (Babar et al., 2017). Another approach for synthesizing similar thiazole derivatives involves reactions of benzothiazole and ethyl bromocyanoacetate with indole derivatives, yielding novel compounds in good yields (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods, including X-ray diffraction. For example, the crystal structure of a closely related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl]acetate, was determined, revealing significant stabilization by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).
Chemical Reactions and Properties
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and its derivatives exhibit diverse chemical behaviors and properties. These compounds have shown high percentage inhibition towards enzymes such as α-glucosidase and β-glucosidase, indicating potential biological activity (Babar et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, have been evaluated through methods like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). A study on a related compound found it to be stable above 249.8°C, indicating good thermal stability (El Foujji et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding modes, have been explored through molecular docking and spectral analysis. Compounds in this category have demonstrated bonding modes to enzymes' active sites via amino and acetate groups, suggesting specific interactions contributing to their biological activities (Babar et al., 2017).
科学的研究の応用
1. Enzyme Inhibition Studies
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate has been synthesized and its potential as an enzyme inhibitor was studied. Specifically, it showed high inhibition towards α-glucosidase and β-glucosidase enzymes. In one study, a related compound demonstrated a higher inhibition towards α-glucosidase compared to the standard drug acarbose, indicating potential therapeutic applications (Babar et al., 2017).
2. Antimicrobial Activities
Several studies have explored the antimicrobial potential of compounds related to Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. These compounds have been tested against various bacterial and fungal strains, demonstrating promising antimicrobial properties. For instance, one study synthesized new quinazolines, including a derivative of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, and found them to exhibit potential antimicrobial activities (Desai et al., 2007).
3. Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of various derivatives of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. These studies provide valuable insights into the chemical properties and potential applications of these derivatives in different fields, including medicinal chemistry. For example, one study synthesized thiazole derivatives and evaluated their antimicrobial activities, contributing to the understanding of this compound's potential uses (Wardkhan et al., 2008).
将来の方向性
Thiazole derivatives, including Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, continue to be a focus of research due to their diverse biological activities . Future research may focus on exploring new synthesis methods, understanding the mechanisms of action, and developing applications in various fields such as medicine and agriculture.
特性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNBASRFGRNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174154 | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate | |
CAS RN |
20287-70-1 | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


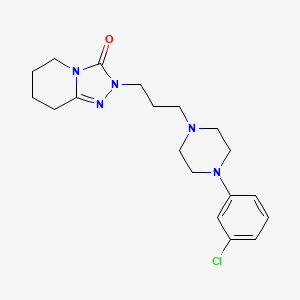
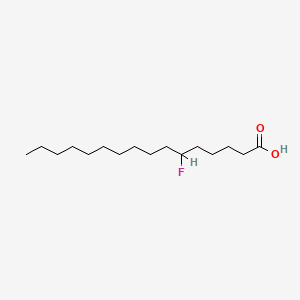
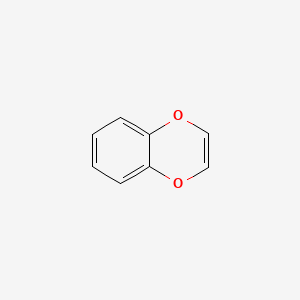

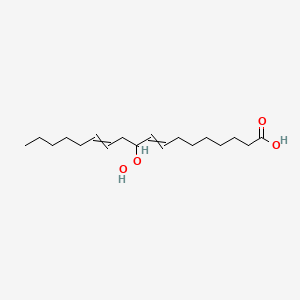
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
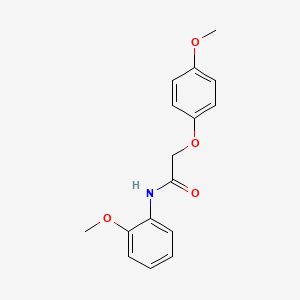
![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
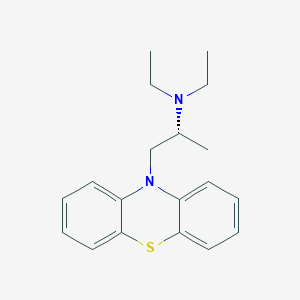
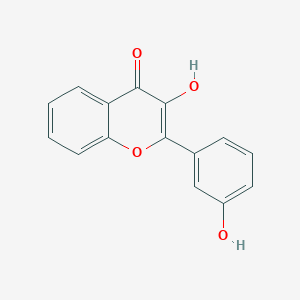
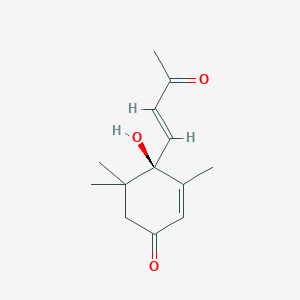
![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)
